N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The compound combines a benzo[d][1,3]dioxole moiety, which is known for its electron-rich nature and ability to interact with various biological targets, with a quinazoline derivative that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O5, with a molecular weight of approximately 364.36 g/mol. The structural components include:
- Benzo[d][1,3]dioxole : A bicyclic structure that contributes to the compound's reactivity and biological interactions.
- But-2-yn-1-yl linker : Provides flexibility in the molecule, potentially enhancing its interaction with biological targets.
- Quinazoline ring : This moiety is often associated with various bioactivities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar quinazoline derivatives have exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the quinazoline scaffold have shown promising results in inhibiting tumor growth through mechanisms such as:
- Inhibition of EGFR : Several studies indicate that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Doxorubicin | 7.46 | HepG2 |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-2-benzoxazole | 2.38 | HCT116 |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin) | TBD | TBD |
Antidiabetic Activity
The benzo[d][1,3]dioxole moiety has also been linked to antidiabetic properties through its role as an inhibitor of enzymes such as α-amylase. Research indicates that derivatives of benzodioxole can effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
St.2 | 2.57 | α-amylase |
St.3 | 4.28 | α-amylase |
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne)-3-(4-oxoquinazolin) exerts its biological effects likely involves:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by influencing proteins such as Bax and Bcl-2 .
- Signal Transduction Pathways : The structural diversity allows for potential interactions with various signaling pathways involved in cell growth and metabolism.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antitumor Efficacy : A study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant antitumor activity against HepG2 and HCT116 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Research on benzodioxole derivatives indicated their potential as α-amylase inhibitors, showcasing IC50 values indicative of strong inhibitory activity against carbohydrate metabolism .
属性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-21(9-11-25-14-24-18-6-2-1-5-17(18)22(25)27)23-10-3-4-12-28-16-7-8-19-20(13-16)30-15-29-19/h1-2,5-8,13-14H,9-12,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTQUUCWKJCYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。